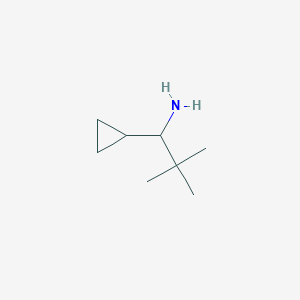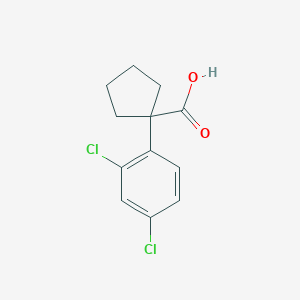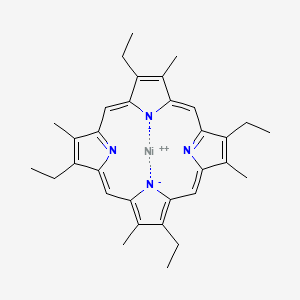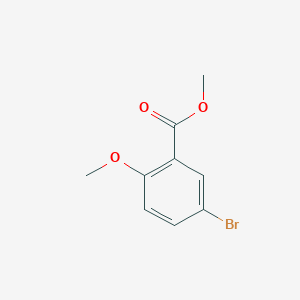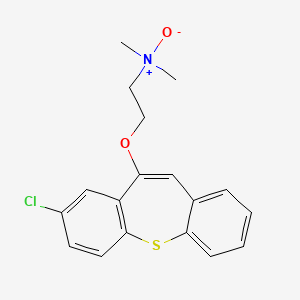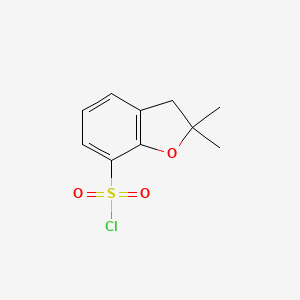
2,2-二甲基-2,3-二氢-1-苯并呋喃-7-磺酰氯
描述
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride, also known as DBS-Cl, is a chemical compound widely used in scientific research. It is a sulfonating agent that reacts with amines, alcohols, and thiols to form sulfonate esters. DBS-Cl is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fragrances.
科学研究应用
在受限水环境中的降解
Morales等人(2012年)的研究探讨了卡布菲尔酯衍生物(包括2,2-二甲基-2,3-二氢-1-苯并呋喃-7-磺酰氯)在受限水环境中的稳定性。他们发现,存在十二烷基硫酸钠异辛酯/异辛烷/水微乳液显著影响这些化合物的碱性水解。这项研究表明,土壤组成和环境因素可以极大地影响这类化学物质的稳定性 (Morales et al., 2012)。
苯并呋喃衍生物的合成
Békássy等人(2007年)描述了一种环境友好的苯并呋喃衍生物合成方法,这些衍生物是制药中的重要中间体,可能包括2,2-二甲基-2,3-二氢-1-苯并呋喃-7-磺酰氯等化合物。他们的方法使用间苯二酚和异丁酰氯,提供了传统合成途径的更安全替代方案 (Békássy等人,2007年)。
磺酰烯的生成
Prajapati等人(1993年)讨论了磺酰烯的生成,这对于制备2,2-二甲基-2,3-二氢-1-苯并呋喃-7-磺酰氯等化合物是相关的。他们介绍了一种使用氯磺酰甲烯(二甲基)铵盐作为脱水剂的方法,这种方法对于合成各种苯并噻嗪衍生物是高效的 (Prajapati et al., 1993)。
磺酰苯并呋喃-3-酮的合成
Chang等人(2018年)开发了一种简洁的方法,从α-磺酰邻-羟基苯乙酮合成磺酰苯并呋喃-3-酮。这种方法涉及二甲基亚砜(DMSO)、K2CO3和CuI,高效地生成类似2,2-二甲基-2,3-二氢-1-苯并呋喃-7-磺酰氯的化合物 (Chang et al., 2018)。
属性
IUPAC Name |
2,2-dimethyl-3H-1-benzofuran-7-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO3S/c1-10(2)6-7-4-3-5-8(9(7)14-10)15(11,12)13/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVJAQMKTLLXHTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)S(=O)(=O)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30540404 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
CAS RN |
87254-52-2 | |
| Record name | 2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30540404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrido[3,2-d][1,3]oxazine-2,4-dione](/img/structure/B1367414.png)
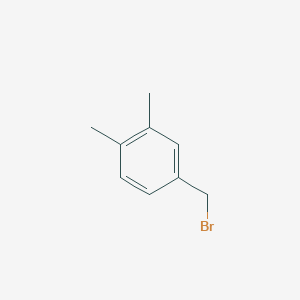
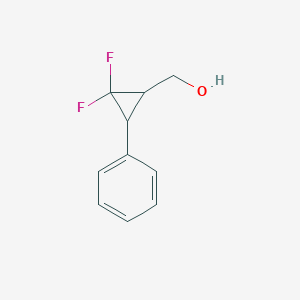
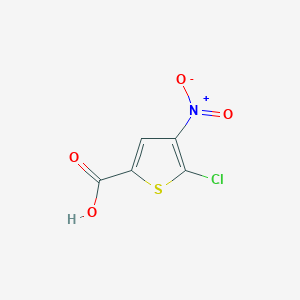
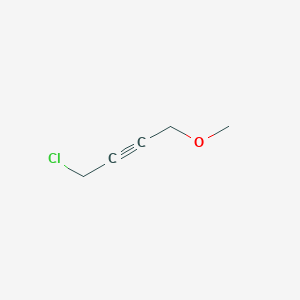
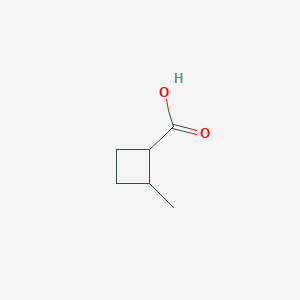
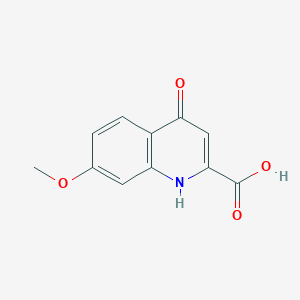
![7-Nitroso-5,6,7,8-tetrahydro-imidazo[1,2-a]pyrazine](/img/structure/B1367432.png)
